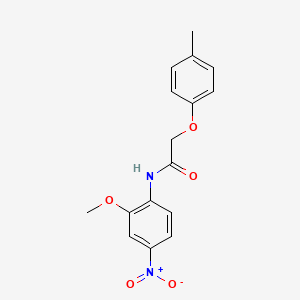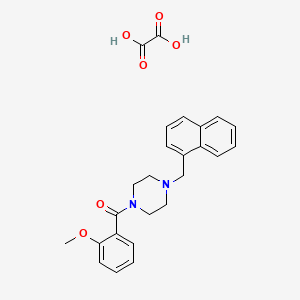
N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.36 g/mol.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide is not fully understood. However, studies have shown that N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide also activates the caspase cascade, which leads to apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide inhibits the growth of cancer cells by inducing apoptosis. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has also been shown to improve the performance of organic field-effect transistors (OFETs) by acting as a dopant.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide is its simple and efficient synthesis method. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide can be synthesized using readily available starting materials and simple reaction conditions. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has also shown potential for various applications, including organic electronics and cancer therapy.
However, there are also some limitations associated with N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide is a relatively new compound, and its properties and applications are still being explored. Further research is needed to fully understand the mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide and its potential applications. Additionally, N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide may have some limitations in terms of its stability and toxicity, which need to be investigated further.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide. One potential direction is to explore its applications in the field of organic electronics. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has shown potential as a dopant in OFETs, and further research could lead to the development of new organic semiconductors for electronic devices.
Another future direction is to investigate the potential of N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide as a cancer therapy. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research could lead to the development of new cancer treatments.
Finally, future research could focus on the optimization of the synthesis method for N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide. The current synthesis method is relatively simple and efficient, but further optimization could lead to higher yields and improved purity of the compound.
Synthesemethoden
N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methoxy-4-nitroaniline with 4-methylphenol in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with acetic acid and acetic anhydride to obtain N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields. One of the major applications of N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide is in the field of organic electronics. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has been used as a dopant in organic field-effect transistors (OFETs) to improve their performance. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has also been used as a building block in the synthesis of new organic semiconductors for electronic devices.
Another area of research where N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has shown potential is in the field of cancer therapy. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Eigenschaften
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-11-3-6-13(7-4-11)23-10-16(19)17-14-8-5-12(18(20)21)9-15(14)22-2/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUZECJALFFDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B5155149.png)
![N-cyclopropyl-N'-[2-(6-methyl-2-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5155150.png)
amino]benzoyl}amino)benzamide](/img/structure/B5155156.png)
![2-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5155164.png)
![N-[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]-beta-alanine](/img/structure/B5155170.png)
![1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5155171.png)

![3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5155205.png)
![9-(3-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5155218.png)
![2-[(4-allyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5155219.png)
![4-{5-[(4-benzyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}morpholine bis(trifluoroacetate)](/img/structure/B5155225.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B5155229.png)
![3-chloro-4-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5155241.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5155243.png)